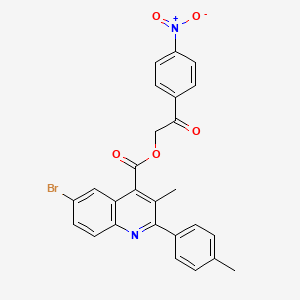
2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include 6-bromo-3-methylquinoline and p-tolyl derivatives. The key steps may involve:
Nitration: Introduction of the nitro group to the phenyl ring.
Esterification: Formation of the ester linkage.
Bromination: Introduction of the bromine atom to the quinoline ring.
Coupling Reactions: Formation of the final compound through coupling of intermediates.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The nitro group and quinoline ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures.
Nitrophenyl Esters: Compounds with similar nitrophenyl ester linkages.
Uniqueness
The uniqueness of 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylate lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylate is a member of the quinoline family, which has garnered attention due to its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H18BrN3O4 with a molecular weight of approximately 432.28 g/mol. The structure features a quinoline backbone substituted with a nitrophenyl group and a bromo moiety, which are critical for its biological activity.
Research indicates that quinoline derivatives often exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline compounds inhibit enzymes crucial for pathogen survival. For instance, some derivatives have been shown to inhibit translation elongation factor 2 (PfEF2) in Plasmodium falciparum, leading to antimalarial effects .
- Antimicrobial Activity : Quinoline derivatives have demonstrated significant antimicrobial properties against various pathogens, including gram-negative bacteria and Staphylococcus aureus. The structure of the molecule plays a pivotal role in its interaction with microbial targets .
- Cytotoxic Effects : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating specific pathways, although detailed mechanisms remain under investigation.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table of its biological activities:
| Biological Activity | Target Organism/Cell Line | IC50/EC50 | Reference |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | 120 nM | |
| Antimicrobial | Gram-negative bacteria | Varies | |
| Cytotoxicity | A-431 cell line | < 10 µM |
Case Studies
- Antimalarial Efficacy : In a study evaluating various quinoline derivatives, the compound exhibited moderate antiplasmodial activity with an EC50 value of 120 nM against P. falciparum. The mechanism was linked to the inhibition of PfEF2, making it a candidate for further development in malaria treatment .
- Antimicrobial Screening : A series of quinoline derivatives were synthesized and screened for antimicrobial activity. The compound demonstrated significant efficacy against both gram-positive and gram-negative bacteria, suggesting potential for development as an antibacterial agent .
- Cytotoxic Studies : In vitro studies on cancer cell lines indicated that this compound could induce apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent .
Properties
CAS No. |
355420-95-0 |
|---|---|
Molecular Formula |
C26H19BrN2O5 |
Molecular Weight |
519.3 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19BrN2O5/c1-15-3-5-18(6-4-15)25-16(2)24(21-13-19(27)9-12-22(21)28-25)26(31)34-14-23(30)17-7-10-20(11-8-17)29(32)33/h3-13H,14H2,1-2H3 |
InChI Key |
ZJLFEIPTQGWUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















